
1-Pentatetracontene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentatetracontene is a long-chain hydrocarbon with the molecular formula C45H90 It is an unsaturated compound, specifically an alkene, characterized by the presence of a double bond between the first and second carbon atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentatetracontene typically involves the oligomerization of smaller alkenes or the dehydrogenation of long-chain alkanes. One common method is the catalytic dehydrogenation of pentatetracontane, which involves the removal of hydrogen atoms to form the double bond characteristic of alkenes. This process often requires high temperatures and the presence of a catalyst, such as platinum or palladium, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound can be achieved through the Fischer-Tropsch synthesis, a process that converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons using metal catalysts. This method allows for the production of a wide range of hydrocarbons, including long-chain alkenes like this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentatetracontene undergoes various chemical reactions typical of alkenes, including:
Oxidation: This reaction can produce epoxides, alcohols, or ketones depending on the conditions and reagents used.
Reduction: Hydrogenation of this compound converts it into pentatetracontane, a saturated hydrocarbon.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond, forming dihalides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is typically employed.
Substitution: Halogens (Br2, Cl2) in the presence of light or a catalyst can facilitate these reactions.
Major Products Formed:
Oxidation: Epoxides, alcohols, ketones.
Reduction: Pentatetracontane.
Substitution: Dihalides (e.g., 1,2-dibromopentatetracontane).
Wissenschaftliche Forschungsanwendungen
1-Pentatetracontene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of long-chain alkenes and their behavior in various chemical reactions.
Biology: It can be used in the synthesis of biologically active molecules or as a component in the study of lipid membranes.
Medicine: Research into long-chain hydrocarbons like this compound can provide insights into the development of new pharmaceuticals or drug delivery systems.
Industry: It is used in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism by which 1-Pentatetracontene exerts its effects is primarily through its chemical reactivity, particularly the double bond. This double bond can participate in various reactions, such as addition or polymerization, which can alter the compound’s physical and chemical properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Pentatriacontane (C35H72): A saturated hydrocarbon with a similar long-chain structure but lacking the double bond.
Pentatetracontane (C45H92): The fully saturated analog of 1-Pentatetracontene.
Uniqueness: this compound’s uniqueness lies in its unsaturation, which imparts different chemical reactivity compared to its saturated counterparts. This double bond allows for a wider range of chemical transformations, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
66576-63-4 |
|---|---|
Molekularformel |
C45H90 |
Molekulargewicht |
631.2 g/mol |
IUPAC-Name |
pentatetracont-1-ene |
InChI |
InChI=1S/C45H90/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-45H2,2H3 |
InChI-Schlüssel |
WFUWMMGMNVAIQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




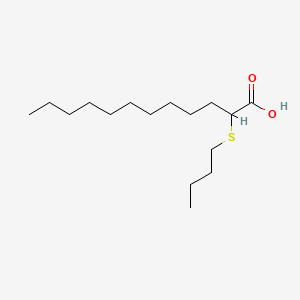
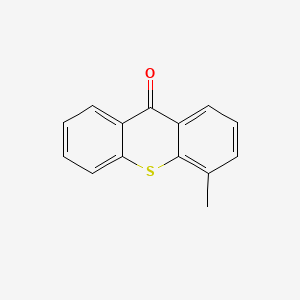



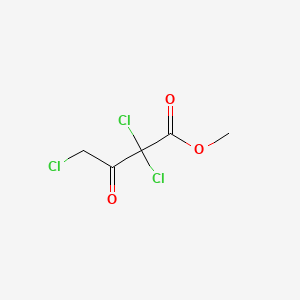


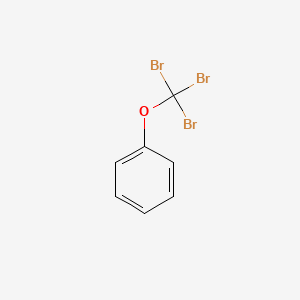

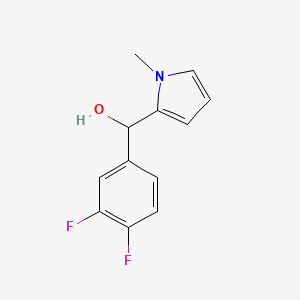
![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)
